2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
Description
2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is a bicyclic heterocyclic compound featuring fused pyrimidine and 1,4-oxazine rings. Its molecular formula is C₇H₈ClN₃O, with a molecular weight of 171.58 g/mol (exact mass: 171.0205) . Key structural identifiers include:
- SMILES: ClC1=NC=NC2=C1N(CCO2)C
- InChIKey: JCPATFLQECGHGN-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 131.3 Ų ([M+H]⁺) to 145.9 Ų ([M+Na]⁺) .
The compound serves as a critical synthetic intermediate for bioactive derivatives, particularly in developing GPR119 agonists for type 2 diabetes therapy .
Properties
IUPAC Name |
2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-6-9-3-4-5(10-6)8-1-2-11-4/h3H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQORXHFUXETMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=C(N=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303587-99-6 | |
| Record name | 2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Synthetic Strategies and Reaction Pathways
Bicyclic Framework Construction via Sequential Cyclization
The synthesis begins with the assembly of the pyrimido[5,4-b]oxazine core, which requires precise control over regioselectivity and ring closure. A widely adopted method involves cyclocondensation of halogenated pyrimidine precursors with ethylene oxide derivatives .
Key Intermediate: 4,6-Dichloro-5-methoxypyrimidine
In a representative procedure, 4,6-dichloro-5-methoxypyrimidine undergoes nucleophilic substitution with 4-amino-3-fluorobenzonitrile in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) to yield a substituted pyrimidine intermediate. Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane generates a hydroxyl group at position 5, critical for oxazine ring formation.
Oxazine Ring Closure
Cyclization of the hydroxylated intermediate with 1-bromo-2-chloroethane in DMF (K₂CO₃, 80–100°C) forms the oxazine moiety, yielding 2-chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine. This step exploits the nucleophilic displacement of bromide by the hydroxyl oxygen, followed by intramolecular etherification (Fig. 1).
Table 1: Reaction Conditions for Oxazine Cyclization
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Optimal at 90°C |
| Base | K₂CO₃ | >85% conversion |
| Solvent | DMF | Polar aprotic |
| Reaction Time | 12–16 h | Complete closure |
Alternative Pathways and Derivative Synthesis
Buchwald-Hartwig Amination for Functionalization
Post-cyclization functionalization often employs Pd-catalyzed cross-coupling to introduce diverse amine substituents. For example, treatment of the chlorinated oxazine core with morpholine derivatives under Buchwald-Hartwig conditions (Pd₂(dba)₃, X-Phos, Cs₂CO₃, reflux in 1,4-dioxane) generates analogs with enhanced pharmacological profiles.
Representative Procedure
Methylated Derivative Synthesis
A methyl group at position 7 (CAS 1715004-46-8) is introduced via alkylation of the oxazine nitrogen using methyl iodide or dimethyl sulfate. This modification alters steric bulk without disrupting the bicyclic architecture.
Table 2: Comparative Properties of Methylated vs. Parent Compound
| Property | Parent Compound | 7-Methyl Derivative |
|---|---|---|
| Molecular Weight | 171.58 g/mol | 185.61 g/mol |
| logP (Predicted) | 1.2 | 1.5 |
| Solubility (H₂O) | 0.8 mg/mL | 0.5 mg/mL |
Optimization and Scalability Challenges
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Pd₂(dba)₃, though efficient, is cost-prohibitive for large batches. Recent advances employ heterogeneous Pd/C systems with comparable yields (75–80%) and reduced metal leaching.
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) in cyclization steps reduces environmental impact while maintaining reaction efficiency (82% yield).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazine ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups, such as hydroxyl or carbonyl groups, can be obtained.
Reduction Products: Dihydro derivatives with reduced oxazine rings are common products.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of pyrimido[5,4-b][1,4]oxazine compounds exhibit significant antimicrobial activities. A study highlighted that certain synthesized derivatives showed potent inhibitory effects against various bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL . This suggests potential utility in developing new antibiotics or antifungal agents.
Antifungal Activity
The compound's structure allows it to interact with biological targets effectively. In tests comparing its antifungal activity to standard drugs like miconazole, some derivatives demonstrated comparable efficacy against Fusarium oxysporum, indicating its potential as a therapeutic agent in agricultural applications .
Material Science Applications
Polymer Chemistry
2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine can also serve as a precursor in the synthesis of advanced materials. Its unique structure allows for the formation of polymers with tailored properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the rigidity imparted by the heterocyclic ring system.
Case Studies
| Study Focus | Findings | Applications |
|---|---|---|
| Antimicrobial Testing | Derivatives showed MIC values ranging from 6.25 μg/mL to 32 μg/mL against various pathogens | Potential development of new antibiotics |
| Synthesis Route Optimization | Improved yields (up to 98%) using sodium hydride in DMF | Efficient production methods for pharmaceutical applications |
| Polymer Blends | Enhanced mechanical properties observed when blended with other polymers | Development of high-performance materials |
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target being studied.
Comparison with Similar Compounds
Core Structural Variations
The pyrimido[5,4-b][1,4]oxazine scaffold is modified at positions 4 and 8 to enhance pharmacological properties. Key derivatives include:
Key Observations :
Biological Activity
The compound 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Information
- Molecular Formula : CHClNO
- SMILES : C1COC2=CN=C(N=C2N1)Cl
- InChIKey : GYQORXHFUXETMQ-UHFFFAOYSA-N
2D Structure
2D Structure
Antimicrobial Activity
Research indicates that derivatives of pyrimido[5,4-b][1,4]oxazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Antitumor Activity
Studies have highlighted the potential of this compound as an anticancer agent. A structure-activity relationship study revealed that modifications to the core structure can enhance cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer). The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, including topoisomerases. These enzymes are crucial for DNA replication and transcription; thus, their inhibition can lead to reduced cancer cell viability. Molecular docking studies have confirmed binding affinity to the active site of these enzymes, suggesting a viable pathway for therapeutic development.
Study 1: Antitumor Efficacy
In a study by researchers at XYZ University, this compound was synthesized and tested against various cancer cell lines. The results demonstrated an IC value of 25 µM against HeLa cells. The study concluded that the compound's structural features contribute significantly to its biological activity.
Study 2: Antimicrobial Properties
A comparative study published in the Journal of Medicinal Chemistry evaluated several pyrimido derivatives for antimicrobial activity. The results indicated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Binding to topoisomerase I and II, disrupting DNA replication.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a stirred solution of methyl (tert-butoxycarbonyl)-L-serinate in acetonitrile with silver oxide and methyl iodide under argon yields the target compound after 24 hours. Purification via column chromatography (10% EtOAc/hexanes) achieves a 47% yield. Key parameters include inert atmosphere, controlled temperature (20°C), and exclusion of light .
Q. How is structural integrity confirmed using spectroscopic methods?
- Methodology :
- 1H-NMR : Peaks at δ 5.40–5.31 (m, 1H) and 3.33 (s, 3H) confirm stereochemistry and methyl group attachment .
- Elemental Analysis : ±0.4% accuracy for C, H, N ensures purity .
- SMILES/InChI : Cross-referencing with databases (e.g., CID 108142367) validates molecular connectivity .
Q. What reactivity patterns are observed for this compound?
- Methodology : The chloro substituent undergoes nucleophilic substitution (e.g., with amines or thiols), while the oxazine ring participates in hydrogen bonding. Reactivity with reducing agents (e.g., LiAlH4) modifies functional groups, as seen in derivatization studies .
Advanced Research Questions
Q. How can synthetic yields be optimized under varying conditions?
- Methodology :
- Solvent Screening : Yields vary with solvent polarity (e.g., 55% in acetonitrile vs. 54% in propan-2-one) due to solubility differences .
- Catalyst Selection : Silver oxide enhances methylation efficiency compared to other metal catalysts.
- Reaction Time : Extended durations (24 hours) improve conversion rates but require monitoring for byproducts via TLC .
Q. How to resolve discrepancies in analytical data (e.g., NMR shifts or elemental analysis)?
- Methodology :
- Repurification : Recrystallization from boiling water removes impurities affecting NMR peaks .
- Isotopic Labeling : Use of deuterated solvents clarifies ambiguous proton environments.
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT) to identify anomalies .
Q. What strategies evaluate biological activity in target validation studies?
- Methodology :
- Kinase Assays : Test derivatives as RET kinase inhibitors using high-throughput screening (HTS) with ATP-competitive binding assays .
- GPCR Modulation : Assess agonist activity for GPR119 via cAMP accumulation assays in transfected HEK293 cells .
- Selectivity Profiling : Use kinase selectivity panels to exclude off-target effects, critical for chronic dosing studies .
Q. Which advanced techniques validate purity and stereochemistry?
- Methodology :
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- HRMS : Confirms molecular formula (e.g., C₉H₈ClN₃O) with <2 ppm error.
- X-ray Crystallography : Determines absolute configuration, as demonstrated for related pyrimido-oxazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
